molecular formula C15H31NO2Si B8248501 [trans-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol

[trans-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol

Cat. No.: B8248501
M. Wt: 285.50 g/mol
InChI Key: UEZMBVPCOJWAER-UKRRQHHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[trans-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol is a complex organic compound that features a tert-butyl(dimethyl)silyl (TBS) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [trans-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol typically involves multiple steps, starting from commercially available precursors. One common route includes the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of imidazole and dimethylformamide (DMF) as a solvent . This reaction proceeds efficiently at room temperature, yielding the desired TBS-protected alcohol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

[trans-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3 in acidic or basic conditions.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: TBAF in tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of [trans-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol involves its role as a protecting group in organic synthesis. The TBS group stabilizes reactive hydroxyl groups, preventing unwanted side reactions during multi-step syntheses . The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the hydroxyl group for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [trans-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol lies in its structural complexity and versatility as a protecting group. Its ability to undergo selective deprotection under mild conditions makes it particularly valuable in multi-step organic syntheses, where precise control over functional group transformations is essential .

Properties

IUPAC Name

[(3R,8R)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31NO2Si/c1-14(2,3)19(4,5)18-11-13-7-9-15(12-17)8-6-10-16(13)15/h13,17H,6-12H2,1-5H3/t13-,15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZMBVPCOJWAER-UKRRQHHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCC2(N1CCC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@H]1CC[C@@]2(N1CCC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31NO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.